
Phenylglyoxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylglyoxime is a chemical compound that belongs to the oxime family. It is a colorless, crystalline solid that is soluble in water and organic solvents. Phenylglyoxime has been widely used in scientific research for its unique properties, including its ability to form complexes with metal ions. In
科学研究应用
Phenylglyoxime has been used in a variety of scientific research applications, including analytical chemistry, biochemistry, and pharmacology. It is commonly used as a reagent for the detection and quantification of metal ions, such as nickel, copper, and palladium. Phenylglyoxime forms stable complexes with these metal ions, which can be easily detected using spectroscopic techniques.
作用机制
Phenylglyoxime forms complexes with metal ions through the formation of coordination bonds. The coordination bonds are formed between the nitrogen atoms of the oxime group and the metal ion. The stability of the complex depends on the size and charge of the metal ion, as well as the steric hindrance of the ligand.
Biochemical and Physiological Effects:
Phenylglyoxime has been shown to have a variety of biochemical and physiological effects. It has been reported to have antioxidant properties and to protect against oxidative stress. Phenylglyoxime has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
实验室实验的优点和局限性
Phenylglyoxime has several advantages for use in lab experiments. It is a relatively inexpensive reagent that is readily available. It is also stable under a wide range of conditions, making it easy to handle and store. However, Phenylglyoxime has some limitations. It is not selective for a particular metal ion, and it can form complexes with other metal ions present in the sample. The formation of these complexes can interfere with the detection and quantification of the target metal ion.
未来方向
There are several future directions for the use of Phenylglyoxime in scientific research. One area of interest is the development of new methods for the detection and quantification of metal ions using Phenylglyoxime. Another area of interest is the use of Phenylglyoxime as a potential therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of Phenylglyoxime.
Conclusion:
In conclusion, Phenylglyoxime is a versatile reagent that has been widely used in scientific research for its unique properties. It has been used for the detection and quantification of metal ions, as well as for its potential therapeutic applications. While Phenylglyoxime has some limitations, its advantages make it a valuable tool for use in lab experiments. Further research is needed to fully explore the potential applications of Phenylglyoxime in scientific research.
合成方法
Phenylglyoxime can be synthesized by the reaction of phenylhydrazine with glyoxal in the presence of a catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes a rearrangement to form Phenylglyoxime. The yield of the reaction can be improved by using a higher concentration of phenylhydrazine and a lower concentration of glyoxal.
属性
CAS 编号 |
4589-97-3 |
|---|---|
产品名称 |
Phenylglyoxime |
分子式 |
C8H8N2O2 |
分子量 |
164.16 g/mol |
IUPAC 名称 |
(NZ)-N-[(2E)-2-hydroxyimino-1-phenylethylidene]hydroxylamine |
InChI |
InChI=1S/C8H8N2O2/c11-9-6-8(10-12)7-4-2-1-3-5-7/h1-6,11-12H/b9-6+,10-8+ |
InChI 键 |
LQDIWLPXNVRMQE-VURMDHGXSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=C/N=O)/NO |
SMILES |
C1=CC=C(C=C1)C(=NO)C=NO |
规范 SMILES |
C1=CC=C(C=C1)C(=CN=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2-methoxyphenyl)methyl]adamantan-1-amine](/img/structure/B187429.png)
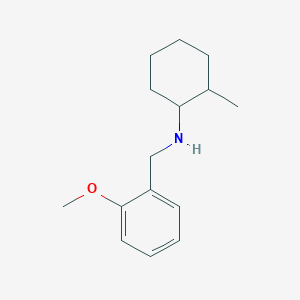
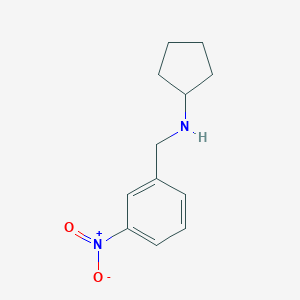
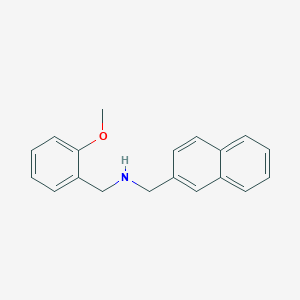

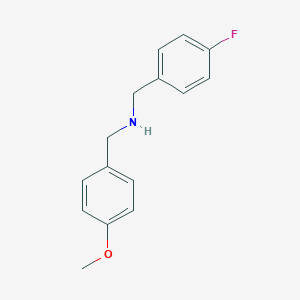
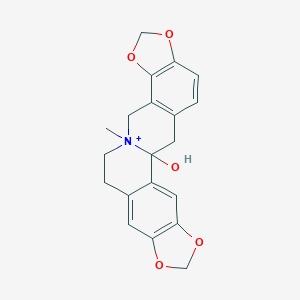
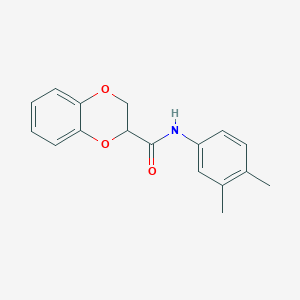
![1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone](/img/structure/B187446.png)
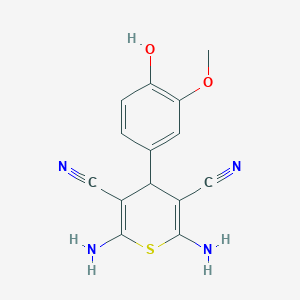


![[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone](/img/structure/B187452.png)
